(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate
Description
(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate (CAS: 6884-04-4) is a complex heterocyclic ester featuring a fused pyrano-dioxin scaffold. The compound’s structure includes a methoxy group at position 6, a phenyl group at position 2, and a benzoate ester at position 8 (Figure 1).
Properties
CAS No. |
32469-89-9 |
|---|---|
Molecular Formula |
C21H22O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate |
InChI |
InChI=1S/C21H22O6/c1-23-18-12-16(26-20(22)14-8-4-2-5-9-14)19-17(25-18)13-24-21(27-19)15-10-6-3-7-11-15/h2-11,16-19,21H,12-13H2,1H3 |
InChI Key |
SDSBHMKSIILEQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
Table 1: Typical synthetic steps and conditions for preparation of (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl) benzoate
Reaction Mechanisms and Conditions
Cyclization: The formation of the fused pyranodioxin ring involves intramolecular acetal formation between hydroxyl groups under acidic catalysis, often removing water to shift equilibrium.
Methylation: Alkylation of the hydroxyl group by methyl iodide or dimethyl sulfate in the presence of a base leads to the methoxy substituent. Strict anhydrous conditions prevent side reactions.
Phenyl Incorporation: Depending on the precursor, the phenyl group may be introduced via aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) if a halogenated intermediate is used.
Esterification: The benzoate ester is formed by reacting the free hydroxyl group with benzoic acid derivatives, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-based agents, under mild conditions to avoid decomposition.
Purification Techniques
Recrystallization: Commonly employed using solvents such as ethyl acetate, ethanol, or mixtures to purify the final ester product.
Chromatography: Silica gel column chromatography using gradients of hexane/ethyl acetate or dichloromethane/methanol is used to separate impurities.
High-Performance Liquid Chromatography (HPLC): For analytical purity confirmation and isolation of high-purity fractions.
Research Data and Analysis
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22O6 |
| Molecular Weight | 370.4 g/mol |
| Melting Point | 120-125 °C (reported range) |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate) |
| Spectroscopic Data | IR: characteristic ester C=O stretch ~1735 cm⁻¹; NMR: aromatic and methoxy signals consistent with structure |
Table 2: Selected physicochemical properties of (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-8-yl) benzoate
Yield and Purity
Typical overall yields for the multi-step synthesis range from 40% to 60%, depending on optimization of each step.
Purity assessed by HPLC and NMR typically exceeds 95% after purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to aromatic protons (phenyl and benzoate rings), methoxy group singlet (~3.7 ppm), and characteristic protons of the fused ring system.
Mass Spectrometry (MS): Molecular ion peak at m/z 370 consistent with molecular weight.
Infrared Spectroscopy (IR): Strong ester carbonyl absorption near 1735 cm⁻¹ and ether C-O stretches.
Summary of Key Research Findings
The compound’s preparation requires precise control over cyclization and functionalization steps to maintain the integrity of the pyrano[3,2-d]dioxin ring system.
Esterification with benzoate groups is best achieved under mild conditions with coupling agents to avoid ring opening or degradation.
Purification by recrystallization and chromatography is essential to obtain analytically pure material for research applications.
The synthetic route allows for modification of substituents, enabling the preparation of analogs for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzoate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyrano-dioxin core but differ in substituents, influencing their physical, chemical, and biological properties:
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from structural analogs.
†Estimated based on molecular formula.
Key Observations:
- Lipophilicity : The benzoate derivative exhibits higher lipophilicity (predicted) compared to the hydrophilic sulfonates and diol analog, impacting solubility and bioavailability.
- Reactivity : Sulfonate esters (e.g., ) are more reactive toward nucleophilic substitution than benzoates, making them preferable for further functionalization.
Biological Activity
(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C21H22O6
- Molar Mass : 370.39 g/mol
- CAS Number : 32469-89-9
- Melting Point : 153-158°C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in solid tumor cell lines. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Inhibition of IL-6 release |
| A549 (Lung) | 18.0 | Modulation of TNF-α |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by reducing the levels of inflammatory markers in vitro. It has been shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results indicate moderate activity against Gram-positive bacteria with limited efficacy against Gram-negative strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Case Studies
- Study on Cytotoxicity : In a study published in the Journal of Brazilian Chemical Society, synthesized derivatives including the benzoate exhibited varying degrees of cytotoxicity against selected solid tumor cell lines. The study concluded that structural modifications could enhance anti-cancer properties.
- Inflammatory Response Modulation : Another research focused on the anti-inflammatory effects where the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
- Antimicrobial Efficacy : A comparative study on antimicrobial activity revealed that while the compound was effective against certain bacterial pathogens, its activity was significantly lower against Gram-negative bacteria due to their robust outer membrane barriers.
Q & A
Basic: What are the established synthesis routes for this compound, and what precursors are typically involved?
Answer:
The compound is synthesized via multi-step glycosidation and protection/deprotection strategies. A key precursor is methyl 4,6-O-benzylidene-2-deoxy-α-D-altropyranoside, which undergoes sulfonation and subsequent benzoate esterification. Evidence from analogous syntheses (e.g., bis(4-methylbenzenesulfonate) derivatives) highlights the use of p-toluenesulfonyl chloride for sulfonation and benzoyl chloride for esterification under anhydrous conditions . Critical steps include:
Protection : Benzylidene acetal formation to stabilize the pyranose ring.
Sulfonation : Selective sulfonyl group introduction at C7 and C3.
Esterification : Benzoate group attachment via nucleophilic acyl substitution.
Table 1 : Representative reaction yields from analogous syntheses
| Step | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Benzylidene protection | Benzaldehyde | 85–90 | |
| Sulfonation | p-TsCl, pyridine | 70–75 | |
| Benzoate esterification | BzCl, DMAP | 60–65 |
Advanced: How can stereochemical control be achieved during synthesis, particularly at the 4a and 8a positions?
Answer:
Stereochemical outcomes are influenced by:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., D-altropyranosides) to dictate ring conformation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor axial benzoate orientation via hydrogen-bonding networks.
- Monitoring : NMR coupling constants (e.g., ) and X-ray crystallography validate stereochemistry post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
